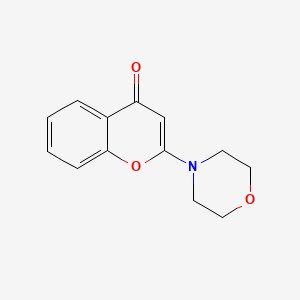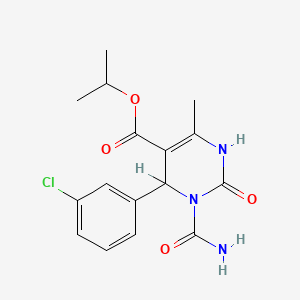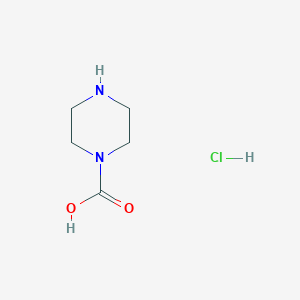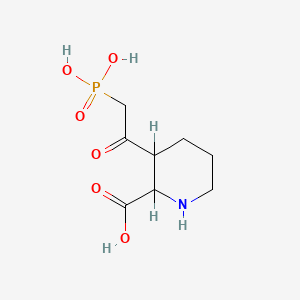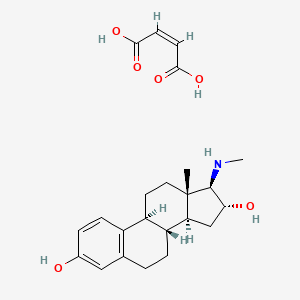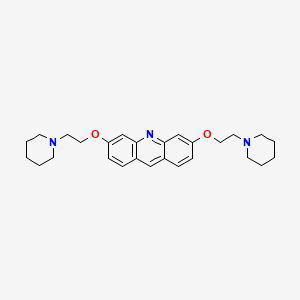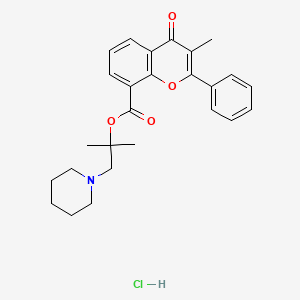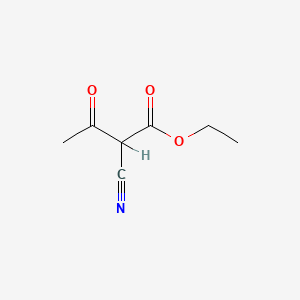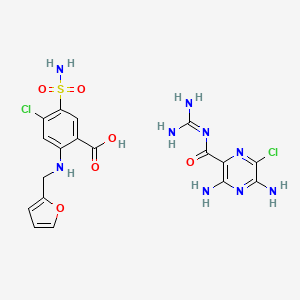
Ranibizumab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ranibizumab is a recombinant humanized monoclonal antibody fragment that targets vascular endothelial growth factor A (VEGF-A). It is primarily used in the treatment of various ocular disorders characterized by abnormal blood vessel growth, such as neovascular (wet) age-related macular degeneration, diabetic macular edema, and macular edema following retinal vein occlusion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ranibizumab is produced through recombinant DNA technology. The gene encoding the antibody fragment is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese hamster ovary (CHO) cells. These cells are cultured under specific conditions to express the antibody fragment, which is subsequently purified using techniques such as protein A affinity chromatography .
Industrial Production Methods: The industrial production of this compound involves large-scale cell culture bioreactors where CHO cells are grown in a controlled environment. The production process includes several stages: cell culture, harvest, purification, and formulation. The purification process ensures the removal of impurities and contaminants, resulting in a highly pure product suitable for therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions: Ranibizumab, being a monoclonal antibody fragment, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to its target, VEGF-A.
Common Reagents and Conditions: The primary reagent involved in the production of this compound is the expression vector containing the gene for the antibody fragment. The conditions required for its production include optimal cell culture conditions, such as temperature, pH, and nutrient supply, to ensure high yield and quality of the antibody fragment .
Major Products Formed: The major product formed is the this compound antibody fragment itself, which is designed to bind and neutralize VEGF-A, thereby inhibiting angiogenesis .
Wissenschaftliche Forschungsanwendungen
Ranibizumab has a wide range of applications in scientific research, particularly in the fields of ophthalmology and vascular biology. It is used to study the mechanisms of angiogenesis and the role of VEGF-A in various diseases. Additionally, this compound serves as a model for developing other therapeutic antibodies targeting VEGF-A and related pathways .
In medicine, this compound is extensively used in clinical trials to evaluate its efficacy and safety in treating ocular disorders.
Wirkmechanismus
Ranibizumab exerts its effects by binding to VEGF-A, a key protein involved in angiogenesis. By binding to VEGF-A, this compound prevents it from interacting with its receptors on the surface of endothelial cells. This inhibition blocks the signaling pathways that promote the growth of new blood vessels, thereby reducing abnormal blood vessel formation and leakage in the retina .
Vergleich Mit ähnlichen Verbindungen
- Bevacizumab: Another monoclonal antibody targeting VEGF-A, used primarily in oncology.
- Aflibercept: A fusion protein that acts as a decoy receptor for VEGF-A, VEGF-B, and placental growth factor.
Comparison: Ranibizumab is unique in its design as a smaller antibody fragment, which allows for better penetration into the retinal tissue compared to bevacizumab. While bevacizumab is used off-label for ocular conditions, this compound is specifically approved for these indications. Aflibercept, on the other hand, has a broader target range but is also used in similar ocular conditions .
This compound’s smaller size and specific design for ocular use make it a preferred choice for treating retinal diseases, offering advantages in terms of efficacy and safety .
Eigenschaften
CAS-Nummer |
347396-82-1 |
|---|---|
Molekularformel |
C2158H3282N562O681S12 |
Molekulargewicht |
48379.16 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


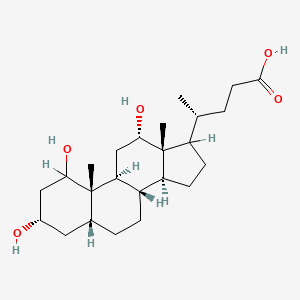
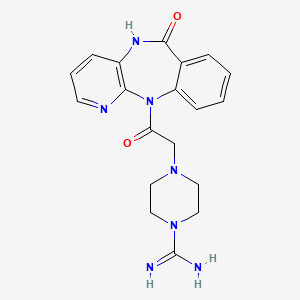
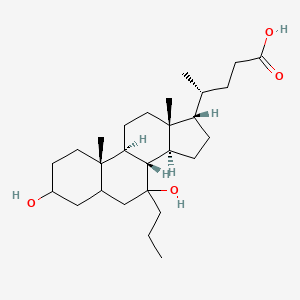
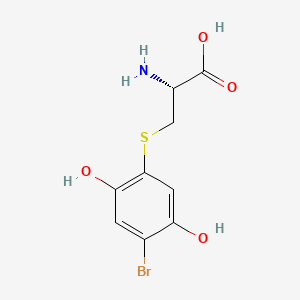
![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)
